6-Methyl-thio-guanosine

Transcription Mutagenesis RNA Polymerase

Researchers requiring a potent, well-characterized positive control for RNA polymerase II stalling and transcriptional mutagenesis assays face unreliable outcomes with unmethylated analogs. 6-Methyl-thio-guanosine is the precise solution. - Delivers high RMF (85%) and low RBE (24%) in hRNAPII competitive transcription assays, a quantifiable advantage over inactive SG (0% RMF). - Offers validated, distinct chromatographic properties for LC-MS/MS thiopurine monitoring, achieving <8% intra-assay variability and >92% accuracy. - Provides a defined photophysical model system due to its unique S6-methylation-dependent triplet state dynamics and spectral blueshift.

Molecular Formula C11H15N5O4S
Molecular Weight 313.34 g/mol
CAS No. 4914-73-2
Cat. No. B3052942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-thio-guanosine
CAS4914-73-2
Molecular FormulaC11H15N5O4S
Molecular Weight313.34 g/mol
Structural Identifiers
SMILESCSC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C11H15N5O4S/c1-21-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)20-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15)
InChIKeySQLCLIXUUBBOOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-thio-guanosine Overview


6-Methyl-thio-guanosine (CAS 4914-73-2), also known as 2-amino-6-methylthio-9-(β-D-ribofuranosyl)-9H-purine, is a sulfur-containing purine nucleoside analog with a molecular formula of C11H15N5O4S and a molecular weight of 313.34 g/mol [1]. It belongs to the thiopurine class of compounds and serves as a key methylated metabolite of the prodrug 6-thioguanine, formed via the enzymatic activity of thiopurine S-methyltransferase (TPMT) [2]. As a guanine analog, this compound is widely utilized in research investigating nucleoside metabolism, DNA/RNA incorporation effects, and transcriptional interference mechanisms [3]. Its structural modification—the S6-methyl group—distinguishes it from canonical guanosine and unmethylated 6-thioguanosine, conferring distinct biochemical and photophysical properties that are critical for targeted research applications [4].

Why 6-Methyl-thio-guanosine Cannot Be Substituted


Generic substitution with unmethylated 6-thioguanosine (SG) or alternative thiopurine analogs such as 6-methylthioinosine fails because 6-methyl-thio-guanosine possesses a unique S6-methyl modification that fundamentally alters its biochemical interactions and experimental outcomes. Head-to-head transcriptional studies demonstrate that S6mG acts as a potent inhibitor of human RNA polymerase II (hRNAPII) and exhibits high transcriptional mutagenicity, whereas SG shows negligible effects on transcriptional efficiency or fidelity [1]. Similarly, photophysical analyses reveal that S6-methylation decreases the rate of triplet state population and induces a spectral blueshift compared to unmethylated 6-thioguanosine, properties critical for studies involving light absorption, photosensitization, or spectroscopic detection [2]. Furthermore, the compound's role as the direct TPMT-dependent methylated metabolite distinguishes it from 6-methylthioinosine, which originates from a different metabolic branch and contributes to cytotoxicity via distinct nucleotide homeostasis mechanisms [3]. These quantifiable divergences in transcriptional impact, photophysical behavior, and metabolic origin necessitate the use of this specific compound for precise and reproducible research outcomes.

6-Methyl-thio-guanosine Differentiation Evidence


Transcriptional Inhibition & Mutagenesis: S6mG vs SG

In direct head-to-head assays, 6-Methyl-thio-guanosine (S6mG) markedly inhibits transcription by human RNA polymerase II (hRNAPII) and induces high-frequency transcriptional mutagenesis, whereas unmethylated 6-thioguanosine (SG) exerts negligible effects on both transcriptional efficiency and fidelity [1].

Transcription Mutagenesis RNA Polymerase DNA Damage

Transcriptional Mutagenesis Frequency: S6mG vs SG

S6mG exhibits high transcriptional mutagenesis with hRNAPII, whereas SG produces no detectable mutant transcripts under identical conditions [1].

Mutagenesis Transcription RNA Polymerase DNA Damage

Transcriptional Efficiency in Human Cells (S6mG vs SG)

In human fibroblast cells (GM00637), S6mG substantially reduces transcriptional efficiency, while SG only modestly compromises transcription with RBE values of ∼65% [1].

Transcription Human Cells DNA Damage Repair

Triplet State Dynamics and Spectral Shift vs. 6-Thioguanosine

S6-methylation of the guanosine moiety decreases the rate of population to the lowest-energy triplet state and induces a blueshift in the ground-state absorption spectrum relative to unmethylated 6-thioguanosine [1].

Photochemistry Spectroscopy Triplet State UV Absorption

Metabolic Origin: TPMT-Dependent Methylation vs. 6-Methylthioinosine

6-Methyl-thio-guanosine (as its mono-, di-, and triphosphate nucleotides) is the direct product of thiopurine S-methyltransferase (TPMT) acting on 6-thioguanine nucleotides, whereas 6-methylthioinosine nucleotides originate from a distinct branch of thiopurine metabolism via methylation of thioinosine monophosphate [1].

Metabolism TPMT Thiopurine Nucleotide

DNMT Modulation and Global DNA Hypomethylation

6-Methylthioguanosine 5′-monophosphate contributes to decreased DNMT levels and global DNA hypomethylation in a TPMT-dependent manner, with effects comparable to the demethylating agent 5-aza-2′-deoxycytidine [1].

Epigenetics DNA Methylation DNMT TPMT

6-Methyl-thio-guanosine Applications


Transcriptional Lesion Bypass and Mutagenesis Assays

Ideal for use as a site-specific DNA lesion in competitive transcription and adduct bypass assays to quantify RNA polymerase II stalling and transcriptional mutagenesis. The high RMF of 85% and low RBE of 24% with hRNAPII (versus SG's 0% RMF and ∼65% RBE) make S6mG the preferred positive control for studying transcription-coupled repair, lesion tolerance, and the biological consequences of DNA methylation damage [1].

Thiopurine Metabolite Quantification & Pharmacogenetic Monitoring

Essential as an analytical reference standard in LC-MS/MS methods for simultaneous quantification of thiopurine nucleotides (TGNs and methylated metabolites) in red blood cells. The compound's distinct chromatographic and mass spectrometric properties, validated in methods achieving intra-assay variability <8% and accuracy 92-107%, enable precise therapeutic drug monitoring and pharmacogenetic studies of TPMT activity in patients receiving azathioprine or 6-mercaptopurine [1].

Photochemical and Spectroscopic Studies of Modified Nucleosides

Suited for investigating the photophysical consequences of S6-methylation on purine chromophores, including triplet state dynamics, UV absorption properties, and singlet oxygen generation. The observed decreased triplet population rate and spectral blueshift relative to unmethylated 6-thioguanosine provide a well-defined system for structure-photophysics relationship studies and for developing photosensitization-based applications [1].

Epigenetic Research: DNA Methylation and DNMT Modulation

Applicable as a research tool in studies examining the epigenetic effects of thiopurine metabolites, specifically the TPMT-dependent contribution of 6-methylthioguanosine monophosphate to DNMT downregulation and global DNA hypomethylation. Its demethylation potency comparable to 5-aza-2′-deoxycytidine makes it relevant for investigating epigenetic mechanisms in cancer and autoimmune disease contexts [1].

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